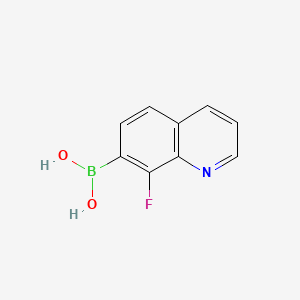

8-Fluoroquinoline-7-boronic acid

描述

8-Fluoroquinoline-7-boronic acid is a fluorinated quinoline derivative that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to the quinoline ring, which imparts distinct reactivity and functionality.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 8-Fluoroquinoline-7-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, the optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for achieving high yields and purity in industrial settings .

化学反应分析

Types of Reactions

8-Fluoroquinoline-7-boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from the reactions of this compound include various substituted quinoline derivatives, biaryl compounds, and other complex organic molecules .

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have highlighted the potential of boronic acid derivatives, including 8-fluoroquinoline-7-boronic acid, in developing antiviral agents. For instance, modifications of boronic acids have shown effectiveness against the influenza A virus. These compounds can inhibit viral entry and reduce viral titers in infected cells, demonstrating their promise as antiviral drugs . The glycan-binding ability of boronic acids enhances their utility in targeting viral mechanisms.

Antibacterial Activity:

Boronic acids are known for their antibacterial properties. This compound has been investigated for its efficacy against various bacterial strains. Studies indicate that the structural modifications of boronic acids can lead to significant antibacterial activity, making them suitable candidates for new antibiotic therapies . The compound's ability to disrupt bacterial cell wall synthesis and function is a key mechanism behind its antibacterial effects.

Anticancer Properties:

The incorporation of boronic acids into anticancer agents has been an area of active research. Boronic acid derivatives have shown potential in inhibiting proteasome activity, which is crucial for cancer cell survival. For example, compounds like bortezomib have demonstrated effectiveness in treating multiple myeloma by targeting the proteasome pathway . The modification of existing anticancer drugs with boronic acid moieties can enhance their selectivity and reduce side effects.

Chemical Synthesis and Modification

Synthetic Routes:

The synthesis of this compound can be achieved through various chemical pathways, including Suzuki-Miyaura cross-coupling reactions. This method allows for the introduction of boron into quinoline derivatives, facilitating the development of compounds with enhanced biological activities . The versatility of boronic acids in organic synthesis makes them valuable intermediates in drug development.

Hybridization with Fluoroquinolones:

The hybridization of fluoroquinolones with boronic acids has been explored to improve their pharmacokinetic properties. By modifying the C-7 position of fluoroquinolone antibiotics with boronic acid groups, researchers have developed new derivatives that exhibit improved antibacterial activity and reduced resistance profiles . This approach addresses the growing concern over antibiotic resistance by providing novel therapeutic options.

Biochemical Sensing Applications

Sensing Mechanisms:

Boronic acids, including this compound, are utilized in biochemical sensors due to their ability to form reversible covalent bonds with diols. This property allows for the detection of biomolecules such as glucose and other carbohydrates, making them useful in diabetes monitoring technologies . The development of sensors based on boronic acid chemistry is an emerging field with significant potential for medical diagnostics.

Environmental Monitoring:

The environmental impact of pharmaceutical compounds necessitates monitoring their presence in aquatic systems. Studies investigating the toxicity of boronic acids towards microorganisms indicate that these compounds can affect microbial growth and metabolism . Understanding their environmental behavior is crucial for assessing their safety and efficacy as therapeutic agents.

作用机制

The mechanism of action of 8-Fluoroquinoline-7-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the fluorine atom in the quinoline ring can enhance the compound’s binding affinity and specificity for certain biological targets .

相似化合物的比较

Similar Compounds

5-Fluoroquinoline-8-boronic acid: Another fluorinated quinoline derivative with similar reactivity but different substitution patterns.

6-Fluoroquinoline-8-boronic acid: A compound with a fluorine atom at a different position on the quinoline ring, leading to distinct chemical properties.

8-Fluoroquinoline-5-boronic acid: Similar to 8-Fluoroquinoline-7-boronic acid but with the boronic acid group at a different position.

Uniqueness

This compound is unique due to the specific positioning of the boronic acid group and the fluorine atom on the quinoline ring. This unique structure imparts distinct reactivity and functionality, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

生物活性

8-Fluoroquinoline-7-boronic acid is a fluorinated quinoline derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and microbiology. This compound is notable for its unique chemical structure, which includes a boronic acid group that enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

This compound has the molecular formula and is characterized by the presence of a boronic acid moiety attached to a quinoline ring. The boronic acid group allows for reversible covalent bonding with nucleophilic sites on proteins and enzymes, which can inhibit or modulate their activity. This interaction is critical for its function as a biochemical probe and in enzyme inhibition studies .

The primary mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with active sites, affecting metabolic pathways.

- Antimicrobial Activity : Its derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

- Anticancer Potential : Research has indicated that fluoroquinolone-boron complexes can inhibit cell proliferation in cancer cell lines, suggesting potential therapeutic uses in oncology .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including multidrug-resistant organisms. For instance:

- Gram-Negative Bacteria : The compound has been effective against Enterobacteriaceae, showcasing broad-spectrum antibacterial activity .

- Resistance Mechanisms : Its ability to overcome certain resistance mechanisms in bacteria makes it a valuable candidate in the fight against antibiotic resistance .

Anticancer Research

The anticancer potential of this compound has been explored through various studies. Notably:

- Cell Proliferation Inhibition : Hybrid complexes formed with fluoroquinolones have shown promising results in inhibiting the growth of cervical cancer cell lines (SiHa and CasKi), indicating its potential as an anticancer agent .

- Mechanistic Insights : Research indicates that these compounds may act by disrupting key cellular processes involved in tumor growth and survival .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against resistant bacterial strains.

- Findings : this compound exhibited significant antibacterial activity with minimal cytotoxicity towards human cells.

- : The compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .

- Cancer Cell Line Study :

Research Findings Summary Table

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Potential lead for new antibiotics |

| Anticancer Activity | Inhibits proliferation in cancer cell lines | Possible therapeutic applications in oncology |

| Enzyme Inhibition | Modulates enzyme activity through covalent bonds | Useful as biochemical probes |

属性

IUPAC Name |

(8-fluoroquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVBZWJQHLQPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=CC=N2)C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675123 | |

| Record name | (8-Fluoroquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-71-4 | |

| Record name | B-(8-Fluoro-7-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8-Fluoroquinolin-7-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroquinoline-7-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。